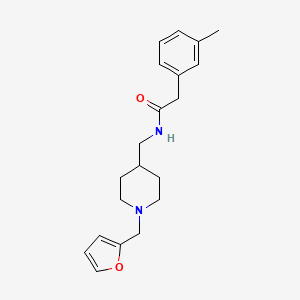

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(m-tolyl)acetamide

Description

N-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(m-tolyl)acetamide is a synthetic acetamide derivative featuring a piperidine core substituted with a furan-2-ylmethyl group and a 2-(m-tolyl)acetamide moiety. Its structure combines a heterocyclic furan ring, a piperidine scaffold, and a meta-methylphenyl group, which collectively influence its physicochemical and biological properties.

Properties

IUPAC Name |

N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-2-(3-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O2/c1-16-4-2-5-18(12-16)13-20(23)21-14-17-7-9-22(10-8-17)15-19-6-3-11-24-19/h2-6,11-12,17H,7-10,13-15H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDDJLNOZODYIAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NCC2CCN(CC2)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(m-tolyl)acetamide typically involves multiple steps:

-

Formation of the Piperidine Intermediate: : The initial step involves the synthesis of the piperidine intermediate. This can be achieved by reacting 4-piperidone with furan-2-carbaldehyde in the presence of a reducing agent such as sodium borohydride to form 1-(furan-2-ylmethyl)piperidine.

-

Acylation Reaction: : The next step involves the acylation of the piperidine intermediate. This is done by reacting 1-(furan-2-ylmethyl)piperidine with m-tolylacetyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The furan ring in the compound can undergo oxidation reactions, potentially forming furan-2,5-dione derivatives.

-

Reduction: : The carbonyl group in the acetamide moiety can be reduced to form the corresponding amine.

-

Substitution: : The aromatic ring in the tolyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination under appropriate conditions.

Major Products

Oxidation: Furan-2,5-dione derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Nitro or halogenated derivatives of the tolyl group.

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity

- Recent studies indicate that compounds similar to N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(m-tolyl)acetamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives with structural similarities have shown effectiveness against breast, colon, and cervical cancer cells .

- Case Study : A series of piperidine derivatives were synthesized and evaluated for their anticancer properties. The results demonstrated that modifications in the piperidine structure could enhance cytotoxicity against specific cancer types, suggesting that this compound may possess similar or enhanced activity .

-

Neuropharmacological Effects

- The compound's structure suggests potential interactions with neurotransmitter systems. Research into piperidine derivatives has shown promise as anxiolytics and antidepressants.

- Data Table : Neuropharmacological Activity of Piperidine Derivatives

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions, often utilizing microwave-assisted techniques for efficiency. Variations in the synthesis process can lead to derivatives with altered pharmacological profiles.

Mechanism of Action

The mechanism of action of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(m-tolyl)acetamide would depend on its specific application. In a pharmacological context, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The furan ring could facilitate binding to aromatic residues in proteins, while the piperidine ring could interact with hydrophobic pockets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Piperidine Substituents

N-(1-(6-Ethyl-4-oxo-1,4-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide (Compound 36)

- Key Differences: Replaces the piperidine-furan group with a pyrimidinone-pyrazole moiety.

- Functional Impact: The pyrimidinone-pyrazole system enhances selectivity for Ca²⁺/calmodulin-stimulated adenylyl cyclase inhibition, as demonstrated in optimization studies .

N-Substituted 2-(5-(1-(Phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide

- Key Differences : Incorporates a phenylsulfonyl group on piperidine and an oxadiazole-thioether linker.

- This derivative exhibited moderate anti-bacterial activity (MIC = 12.5 µg/mL against S. aureus), suggesting that the furan group in the target compound may alter antimicrobial efficacy .

Analogues with Varied Aryl Groups on Acetamide

2-Methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide

- Key Differences : Substitutes the m-tolyl group with a methoxy-phenyl and adds a phenylethyl chain to piperidine.

- Functional Impact: The phenylethyl chain increases molecular weight (352.5 g/mol vs. ~350 g/mol estimated for the target compound) and lipophilicity, likely affecting blood-brain barrier penetration. No pKa data are available for direct comparison .

Goxalapladib (CAS-412950-27-7)

- Key Differences : Features a naphthyridine core and trifluoromethyl biphenyl group instead of furan and m-tolyl.

- Functional Impact : The complex structure (C40H39F5N4O3) enables potent anti-atherosclerotic activity by targeting lipid metabolism pathways. This contrasts with simpler acetamides, underscoring how structural complexity expands therapeutic applications .

Analogues with Heterocyclic Modifications

2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide

- Key Differences : Replaces the piperidine-furan system with a pyrimidine-sulfanyl group.

- Synthesized via nucleophilic substitution, this compound’s crystal structure data (Acta Cryst. E64, o201) provide insights into packing interactions absent in the target compound .

Critical Analysis of Evidence

- Gaps: No direct data on the target compound’s synthesis, bioactivity, or pharmacokinetics were found in the provided evidence. Comparisons rely on structural extrapolation.

- Contradictions: While some analogs (e.g., phenylsulfonyl derivatives) show antibacterial effects , others (e.g., pyrimidinone compounds) target enzymes , indicating substituent-dependent mechanisms.

- Research Opportunities : Future studies should explore the furan group’s role in modulating selectivity, particularly for neurological or anti-inflammatory targets suggested by piperidine-containing analogs .

Biological Activity

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(m-tolyl)acetamide, identified by its CAS number 953998-01-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, focusing on its antibacterial, antifungal, and anticancer activities, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 358.4 g/mol. The compound features a piperidine ring substituted with a furan moiety and an acetamide group, which are crucial for its biological activity.

Antibacterial Activity

Research has shown that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies on various piperidine derivatives indicate that modifications on the piperidine ring can enhance antibacterial efficacy against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Piperidine Derivatives

| Compound | Target Bacteria | MIC (µM) |

|---|---|---|

| N-acylpiperidine derivative | E. coli | 3.125 - 100 |

| Piperidine derivative with 4-bromo | S. aureus | 5.64 - 77.38 |

| Piperidine derivative | B. subtilis | 4.69 - 22.9 |

| N-((1-(furan-2-ylmethyl)piperidin) | P. aeruginosa | 13.40 - 137.43 |

These results suggest that the presence of electron-donating groups on the piperidine ring enhances antibacterial activity, with minimum inhibitory concentration (MIC) values indicating varying levels of effectiveness against different bacterial strains .

Antifungal Activity

In addition to antibacterial properties, the compound also demonstrates antifungal activity. Research indicates that certain piperidine derivatives have shown promising results against fungal strains such as Candida albicans.

Table 2: Antifungal Activity of Piperidine Derivatives

| Compound | Target Fungus | MIC (µM) |

|---|---|---|

| N-acylpiperidine derivative | C. albicans | 16.69 - 78.23 |

| Piperidine derivative | Fusarium oxysporum | 56.74 - 222.31 |

The antifungal activity is attributed to the structural features of the compounds, particularly the presence of specific substituents on the piperidine ring that enhance interaction with fungal cell membranes .

Anticancer Activity

Recent studies have begun to explore the anticancer potential of compounds related to this compound. For example, some derivatives have exhibited significant cytotoxic effects against various cancer cell lines.

Table 3: Anticancer Activity of Related Compounds

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Piperazine derivative | Breast cancer cells | 57.3 |

| N-substituted piperidine | KARPAS422 | <20 |

These findings indicate that modifications in the chemical structure can lead to enhanced activity against cancer cells, making these compounds potential candidates for further development in cancer therapy .

Q & A

Q. What computational tools predict pharmacokinetic and toxicity profiles?

- Answer:

- ADMET Prediction: Tools like SwissADME or pkCSM estimate bioavailability, BBB penetration, and CYP450 interactions.

- Toxicity Profiling: Use ProTox-II to predict hepatotoxicity or mutagenicity risks. Cross-validate with in vitro hepatocyte assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.